2-Ethynylpyridin-4-amine hydrochloride
Description
2-Ethynylpyridin-4-amine hydrochloride (CAS: 1357353-33-3) is a pyridine derivative featuring an ethynyl group at the 2-position and an amine group at the 4-position, stabilized as a hydrochloride salt. This compound is primarily utilized in organic synthesis and medicinal chemistry due to its reactive ethynyl moiety, which enables click chemistry and cross-coupling reactions. It is commercially available in milligram to gram quantities for laboratory use . The hydrochloride salt form enhances solubility in polar solvents, a common strategy to improve bioavailability in drug development.
Properties
IUPAC Name |
2-ethynylpyridin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-7-5-6(8)3-4-9-7;/h1,3-5H,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJQHLXYOIFGJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethynylpyridin-4-amine hydrochloride is a compound that has garnered attention for its significant biological activity, particularly in pharmacological applications. This article explores its biological properties, synthesis, and potential therapeutic roles based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 154.6 g/mol. The compound features an ethynyl group at the 2-position and an amino group at the 4-position of the pyridine ring, contributing to its reactivity and biological interactions. It typically appears as a white to off-white solid and is stored under refrigeration to maintain stability.
Biological Activity
The biological activity of this compound can be summarized in several key areas:
1. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor in various enzyme systems, potentially influencing metabolic pathways. Preliminary studies suggest binding affinity with specific enzymes or receptors, which could lead to therapeutic effects against certain diseases.
2. Antimicrobial Properties:
There is evidence suggesting that this compound may possess antimicrobial properties. Its structure allows for interactions with biological macromolecules, enhancing its potential as a therapeutic agent.
3. Interaction Studies:
Studies focusing on the interaction of this compound with biological targets have shown promising results. Its aromatic nature facilitates hydrogen bonding and π-π stacking interactions, which are crucial for binding to target proteins.
Case Studies
A review of recent literature highlights several case studies that emphasize the biological activity of this compound:
- Study on Antiviral Activity: A study assessed compounds similar to this compound for their antiviral effects against Dengue virus in hepatoma cells, demonstrating potential for further exploration in viral inhibition .
- Kinase Binding Assays: The compound's ability to bind to kinases was evaluated using LanthaScreen™ assays, indicating its potential role in modulating kinase activity related to various diseases .
Data Table
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- Sonogashira Coupling: This method allows for the formation of carbon-carbon bonds through coupling reactions involving the ethynyl group.
- Nucleophilic Substitution: The amino group can undergo nucleophilic substitutions to create more complex derivatives.
These synthetic routes provide flexibility in modifying the compound for specific applications in drug development.
Scientific Research Applications
Synthesis of Derivatives
2-Ethynylpyridin-4-amine hydrochloride serves as a precursor for synthesizing various derivatives with enhanced biological activities. Notable derivatives include:
- N-Oxides of Pyridinyl Ethynyl Amines : These compounds exhibit potential in pharmaceutical applications due to their unique properties, including increased solubility and bioactivity.
Soil Nitrification Inhibition
Research indicates that this compound acts as an effective nitrification inhibitor in soil, reducing the formation of nitrites and nitrates. This property is particularly beneficial in agricultural settings to enhance nitrogen use efficiency.
The compound has shown promise in the development of agrochemicals, particularly as a herbicide and fungicide. Studies have demonstrated that derivatives synthesized from this compound display significant biological activity against various pathogens, including:
- Cryptococcus neoformans: Demonstrated notable antimicrobial activity at low concentrations.
Case Study 1: Soil Application
In a study conducted by McCarty and Bremner (1990), it was found that applying this compound in varying soil types effectively inhibited nitrification processes under different temperature conditions. The results indicated that this compound could be a valuable tool for sustainable agricultural practices.
Case Study 2: Antimicrobial Activity
Research published by Ikramov et al. (2021) explored the synthesis of N-Oxides from this compound and their subsequent evaluation against fungal pathogens. The study revealed that certain derivatives exhibited enhanced antifungal properties compared to standard treatments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyridine and Pyrimidine Families
2-Chloro-5-nitropyridin-4-amine
- Structure : Pyridine ring with chloro (C2), nitro (C5), and amine (C4) substituents.
- Key Features : Strong electron-withdrawing nitro group enhances reactivity in heterocyclic drug synthesis. Forms N–H···O and N–H···Cl hydrogen bonds in crystal lattices, influencing stability .
- Applications : Intermediate for cytokine inhibitors and heterocyclic pharmaceuticals .
2-Chloropyrimidin-4-amine
- Structure : Pyrimidine ring (two nitrogen atoms) with chloro (C2) and amine (C4) groups.
- Used in agrochemicals and pharmaceuticals due to its bioactivity .
LY2409881 Hydrochloride
- Structure : Complex pyrimidine derivative with chlorophenyl and benzothiophene groups.
- Key Features: Acts as a kinase inhibitor (molecular weight: 485.04 for free base).
2-(2-Chloropyridin-4-yl)ethan-1-amine Dihydrochloride
Physicochemical Properties
Notes:
Preparation Methods
Starting from 2-Amino-4-halopyridine Precursors
A common approach is to start with 2-amino-4-chloropyridine or related halogenated pyridines, which can be converted into 2-ethynyl derivatives by palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling.
Step A: Synthesis of 2-amino-4-halopyridine
Methods for preparing 2-amino-4-substituted pyridines often involve:
- Refluxing substituted pyridine esters or formates with ammonia or ammonium salts in polar aprotic solvents (e.g., dimethylformamide),
- Chlorination of hydroxyl or hydroxy-substituted pyridine intermediates using phosphorus trichloride or similar reagents,
- Purification by extraction and crystallization to isolate the amino-chloropyridine intermediate.
For example, a synthetic sequence reported for 2-amino-4-methylpyridine involves:
Step Reagents and Conditions Yield (%) Notes 1 Ethyl 2-(4-methylfuran) formate + ammonia gas, DMF, reflux 24h 72.6 Formation of 2-amino-3-hydroxy-4-methylpyridine 2 2-amino-3-hydroxy-4-methylpyridine + PCl3, DMF, reflux 6h 91.9 Conversion to 2-amino-3-chloro-4-methylpyridine This approach demonstrates the feasibility of preparing amino-chloropyridine intermediates efficiently.
Step B: Sonogashira Coupling to Introduce Ethynyl Group
The 2-chloro substituent can be replaced by an ethynyl group via palladium-catalyzed coupling with terminal alkynes (e.g., acetylene or protected alkynes) in the presence of copper(I) iodide and a base.
Typical conditions:
- Pd(PPh3)2Cl2 or Pd(PPh3)4 as catalyst,
- CuI as co-catalyst,
- Triethylamine or diisopropylethylamine as base,
- Solvent: THF, DMF, or toluene,
- Temperature: 50–80°C,
- Reaction time: Several hours.
This step yields 2-ethynyl-4-aminopyridine, which can then be converted to the hydrochloride salt.
Direct Amination and Ethynylation on Pyridine Rings
Alternative methods involve:
- Direct amination of 2-ethynyl-4-halopyridine,
- Or ethynylation of 4-aminopyridine derivatives.
However, these routes often require careful control of reaction conditions to avoid side reactions due to the nucleophilicity of the amino group and the sensitivity of the alkyne.
Preparation of Hydrochloride Salt
After obtaining the free base 2-ethynylpyridin-4-amine, conversion to the hydrochloride salt is typically performed by:
- Treating the free base with hydrogen chloride gas or hydrochloric acid in an appropriate solvent (e.g., ethanol, ethyl acetate),
- Precipitation or crystallization of the hydrochloride salt,
- Filtration and drying under vacuum.
This step improves compound stability, solubility, and handling properties.
Comparative Data Table of Preparation Steps
*Yields for Sonogashira coupling vary depending on catalyst and conditions.
Research Findings and Notes
The Sonogashira coupling is the most reliable method for introducing the ethynyl group at the 2-position of pyridine rings bearing halogen substituents, offering good yields and functional group tolerance.
The amino group at the 4-position can be introduced either prior to or after ethynylation, but protecting group strategies may be necessary if amination is performed after ethynylation to avoid catalyst poisoning.
The hydrochloride salt form is favored for its enhanced stability and ease of handling in downstream applications.
Alternative methods such as direct amination of ethynylated pyridines or ethynylation of aminopyridines have been reported but are less common due to selectivity and yield challenges.
The synthesis of related compounds like 2-amino-4-methylpyridine and 2-chloroethylamine hydrochloride, as described in patent literature, provide useful analogies for reaction conditions and purification strategies.
Q & A
Basic: What are the optimal synthetic conditions for preparing 2-Ethynylpyridin-4-amine hydrochloride?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. Key steps include:
- Reagents : Use amines or ethynylating agents in polar solvents like DMF or DMSO at elevated temperatures (60–100°C) to facilitate reactivity .
- Purification : Employ column chromatography with ethanol-dichloromethane (1:4 v/v) as the eluent, followed by recrystallization from methanol .
- Monitoring : Track reaction progress via TLC (silica gel plates, UV visualization) .
Basic: What analytical techniques are recommended for structural characterization?
Methodological Answer:
Combine multiple techniques for unambiguous confirmation:
- NMR Spectroscopy : Analyze - and -NMR spectra to confirm proton environments and carbon frameworks (e.g., δ ~2.5 ppm for ethynyl protons, δ ~150 ppm for pyridinamine carbons) .
- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H] at m/z 179.05 for the free base) .
- X-ray Crystallography : Resolve crystal structures for absolute configuration determination, particularly for polymorph identification .
Advanced: How can reaction yields be optimized for scale-up synthesis?
Methodological Answer:
- Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions while maintaining solubility .
- Catalytic Systems : Introduce Pd/Cu catalysts for Sonogashira-type ethynylation to enhance coupling efficiency .
- Stoichiometry : Adjust amine-to-halide ratios to 1.2:1 to drive reactions to completion without excess reagent waste .
Advanced: How to resolve contradictions in spectral data (e.g., unexpected 1H^1H1H-NMR shifts)?
Methodological Answer:
- Cross-Validation : Compare experimental NMR data with computational predictions (DFT simulations) to identify shifts caused by solvation or tautomerism .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d) to eliminate solvent peak interference .
- Elemental Analysis : Confirm empirical formulas (e.g., CHClN) to rule out impurities .
Basic: What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water (<1 mg/mL at 25°C) .
- Stability : Store under inert gas (N/Ar) at −20°C to prevent degradation via hydrolysis or oxidation. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess shelf life .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Methodological Answer:
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding affinities with target enzymes (e.g., methionine aminopeptidase) using AutoDock Vina .
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., logP ~1.8, moderate blood-brain barrier permeability) .
Advanced: How to investigate degradation pathways under stress conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to oxidative (HO), acidic (0.1 M HCl), and thermal (80°C) conditions.
- LC-MS Analysis : Identify degradation products (e.g., pyridine-N-oxide derivatives) via reverse-phase C18 columns and gradient elution (0.1% formic acid in acetonitrile/water) .
- Kinetic Modeling : Apply first-order kinetics to calculate degradation rate constants (t ~12 hours under UV light) .
Basic: Which purity assessment methods are most reliable?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
